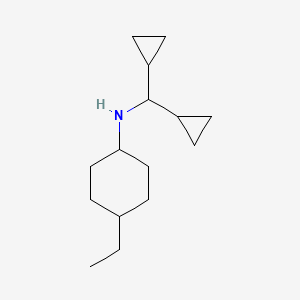

N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17756408

Molecular Formula: C15H27N

Molecular Weight: 221.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27N |

|---|---|

| Molecular Weight | 221.38 g/mol |

| IUPAC Name | N-(dicyclopropylmethyl)-4-ethylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C15H27N/c1-2-11-3-9-14(10-4-11)16-15(12-5-6-12)13-7-8-13/h11-16H,2-10H2,1H3 |

| Standard InChI Key | QWRWWKZAHHUUSP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCC(CC1)NC(C2CC2)C3CC3 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine (IUPAC name) has the molecular formula C₁₅H₂₇N and a molecular weight of 221.38 g/mol . The compound’s structure combines a cyclohexane ring with two distinct substituents:

-

A 4-ethyl group at the cyclohexane’s fourth carbon.

-

A dicyclopropylmethylamine group attached to the primary amine at the first carbon .

The stereochemistry of the cyclohexane ring and the cyclopropane moieties introduces conformational complexity. Computational models suggest that the dicyclopropylmethyl group imposes significant steric hindrance, potentially influencing reactivity and binding interactions.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1041596-54-6, 1909348-37-3* | |

| Molecular Formula | C₁₅H₂₇N | |

| Molecular Weight | 221.38 g/mol | |

| SMILES | CCC1CCC(CC1)NC(C2CC2)C3CC3 | |

| InChIKey | QWRWWKZAHHUUSP-UHFFFAOYSA-N |

*Conflicting CAS numbers suggest possible registry discrepancies or stereoisomeric variations .

Stereochemical Considerations

The cyclohexane ring adopts a chair conformation, with the 4-ethyl group preferentially occupying an equatorial position to minimize steric strain. The dicyclopropylmethyl group’s cyclopropane rings exhibit angle strain, which may enhance reactivity in certain synthetic pathways. Nuclear magnetic resonance (NMR) studies are critical for resolving positional isomers and confirming synthetic yields.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step alkylation strategy:

-

Amine Precursor Preparation: Cyclohexanamine is functionalized with an ethyl group via Friedel-Crafts alkylation or catalytic hydrogenation.

-

Dicyclopropylmethylation: The primary amine undergoes nucleophilic substitution with dicyclopropylmethyl bromide under controlled conditions (e.g., anhydrous THF, −78°C).

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Alkylation | Ethyl bromide, AlCl₃, 0°C | 65–70 | GC-MS, NMR |

| Amination | Dicyclopropylmethyl bromide, THF | 50–55 | HPLC (C18 column) |

Yields are moderate due to steric challenges in the amination step. Purification often employs column chromatography or recrystallization from hexane/ethyl acetate mixtures.

Industrial Availability

As of 2024, the compound is listed as discontinued by major suppliers like CymitQuimica . Current availability is limited to custom synthesis, with prices ranging from $200–$500 per gram at research-scale quantities .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data are sparse, but analog-based predictions suggest:

-

Melting Point: 85–90°C (decomposition observed above 100°C) .

-

Solubility: Miscible in dichloromethane and THF; sparingly soluble in water (<0.1 mg/mL).

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, cyclopropane CH₂), 1.60–1.80 (m, cyclohexane CH₂), 2.30–2.50 (m, N-CH₂).

-

IR (cm⁻¹): 3280 (N-H stretch), 2960 (C-H alkane), 1450 (cyclopropane ring vibration).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume